molecular formula C22H17N3O6 B11564682 Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Methyl 4-{[(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B11564682
M. Wt: 419.4 g/mol
InChI Key: DXGUUPHHMYXNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzamido and nitro groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-diaminobenzoate in the presence of a base such as triethylamine (Et3N). The reaction proceeds through nucleophilic substitution, where the amine groups of 3,4-diaminobenzoate attack the carbonyl carbon of 4-nitrobenzoyl chloride, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The benzamido groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amido groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction would be methyl 4-[4-(3-aminobenzamido)benzamido]benzoate.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is primarily determined by its ability to interact with specific molecular targets. The nitro and benzamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: This compound is structurally similar but lacks the additional benzamido groups, making it less complex and reactive.

    Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate: This compound has a similar core structure but with different substituents, affecting its reactivity and applications.

Uniqueness

Methyl 4-[4-(3-nitrobenzamido)benzamido]benzoate is unique due to its multiple functional groups, which provide a higher degree of reactivity and versatility in chemical reactions. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[[4-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C22H17N3O6/c1-31-22(28)15-7-11-18(12-8-15)23-20(26)14-5-9-17(10-6-14)24-21(27)16-3-2-4-19(13-16)25(29)30/h2-13H,1H3,(H,23,26)(H,24,27)

InChI Key

DXGUUPHHMYXNES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.